

6-Chloro-2-methoxynicotinic acid molecular weight

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Compound of Interest

Compound Name: **6-Chloro-2-methoxynicotinic acid**

Cat. No.: **B1592373**

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An In-Depth Technical Guide to **6-Chloro-2-methoxynicotinic Acid**: Properties, Synthesis, and Applications

Introduction

6-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core functionalized with a carboxylic acid, a methoxy group, and a chlorine atom, makes it a highly versatile and valuable building block. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, positioning it as a key intermediate in the synthesis of complex molecular architectures, including pharmacologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, details a robust synthetic methodology with mechanistic insights, and explores its applications for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental characteristics of a chemical entity are crucial for its application in research and development. **6-Chloro-2-methoxynicotinic acid** is unambiguously identified by its CAS Registry Number, molecular formula, and precise molecular weight.

Table 1: Core Compound Identifiers

Identifier	Value	Source
Chemical Name	6-chloro-2-methoxynicotinic acid	[1]
Synonym	6-chloro-2-methoxypyridine-3-carboxylic acid	[1]
CAS Number	65515-33-5	[1] [2]
Molecular Formula	C ₇ H ₆ CINO ₃	[1]

| Molecular Weight | 187.58 g/mol | |

A compound's utility in synthetic chemistry is largely dictated by its physical and chemical properties. These parameters influence its reactivity, solubility, and suitability for various experimental conditions. The properties of **6-Chloro-2-methoxynicotinic acid** are summarized below.

Table 2: Physicochemical and Computed Properties

Property	Value	Source
Form	Solid	
Exact Mass	187.0036207 Da	[1]
XLogP3	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	59.4 Å ²	[1]

| Flash Point | 170 °C | |

Synthesis and Mechanistic Rationale

The synthesis of **6-Chloro-2-methoxynicotinic acid** can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the methylation and subsequent hydrolysis of a hydroxynicotinic acid derivative. The following protocol is based on established methodologies for analogous compounds.^[3]

Experimental Protocol: Synthesis from 2-Chloro-6-hydroxynicotinic acid

Step 1: Methylation to form Methyl 2-chloro-6-methoxynicotinate

- To a solution of 2-Chloro-6-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as chloroform (10 vol), add silver carbonate (Ag_2CO_3 , 2.3 eq).
- Stir the suspension at room temperature for 10-15 minutes.
- Add methyl iodide (CH_3I , 3.5 eq) to the mixture.
- Heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter it under vacuum to remove insoluble silver salts. Wash the filter cake with additional chloroform.
- Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude methyl ester.
- Purify the crude product by flash column chromatography (e.g., using a heptane/ethyl acetate gradient) to afford pure Methyl 2-chloro-6-methoxynicotinate.^[3]

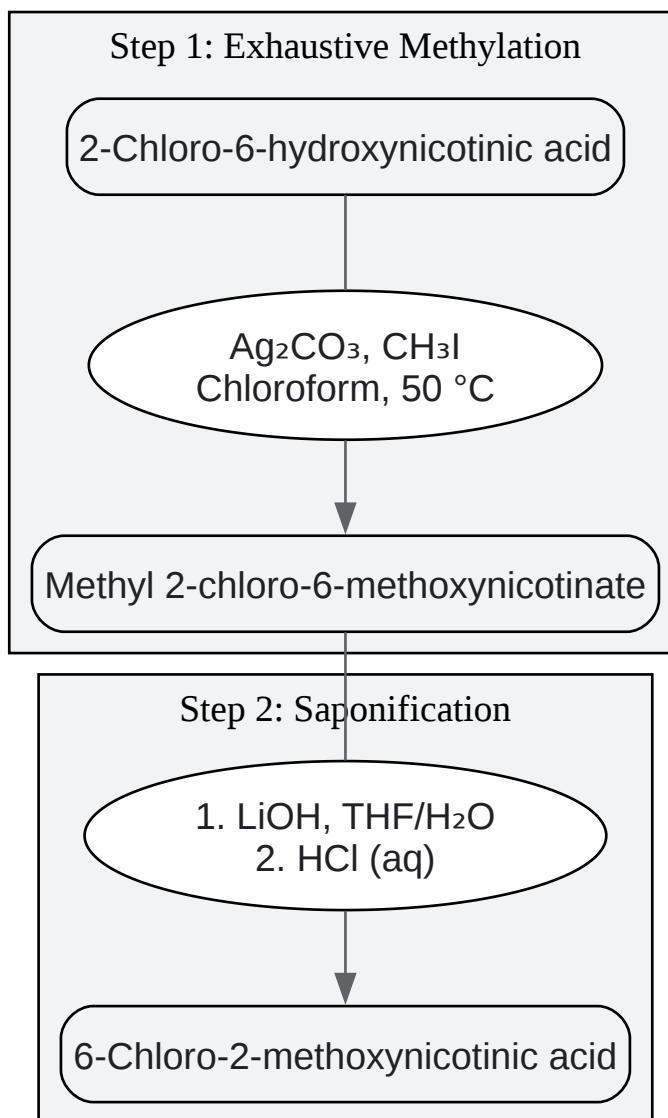
Causality and Expertise: The choice of silver carbonate and methyl iodide is a classic and effective method for the exhaustive methylation of both the carboxylic acid and the pyridone-like hydroxyl group.^[3] The pyridone tautomer of the starting material is acidic, and the silver salt facilitates O-methylation at the 6-position, while the carboxylic acid is esterified concurrently. The reaction is driven by the formation of insoluble silver iodide.

Step 2: Saponification to **6-Chloro-2-methoxynicotinic acid**

- Dissolve the purified Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- Add an excess of a base, such as lithium hydroxide (LiOH, ~2-3 eq), to the solution.
- Stir the reaction mixture at room temperature for several hours or until TLC indicates complete consumption of the starting ester.
- Once the reaction is complete, carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.
- The product, **6-Chloro-2-methoxynicotinic acid**, will typically precipitate from the solution.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality and Expertise: This step is a standard saponification (base-catalyzed hydrolysis) of an ester. The use of LiOH is common, and the subsequent acidification is critical to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate, thus facilitating its isolation.

Synthesis Workflow Diagram



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Caption: Synthetic route to **6-Chloro-2-methoxynicotinic acid**.

Applications in Drug Discovery and Organic Synthesis

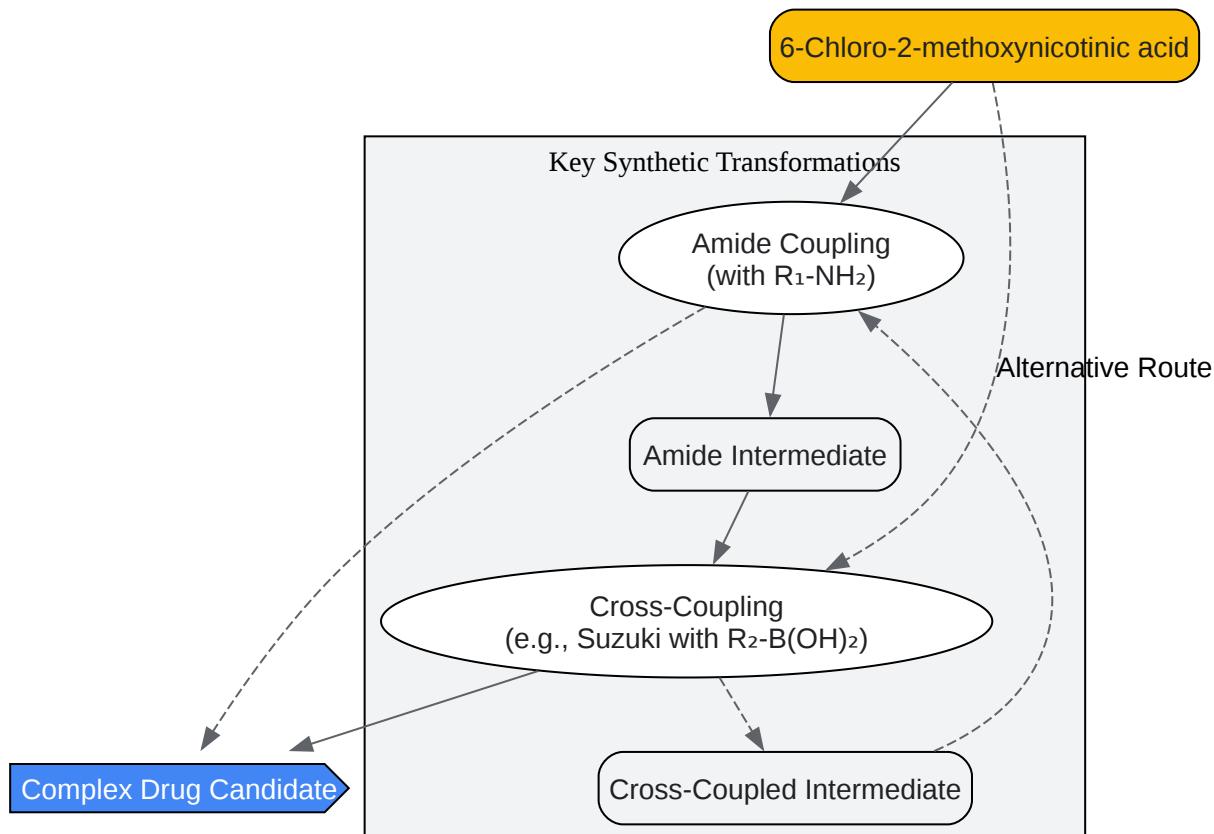
6-Chloro-2-methoxynicotinic acid is a valuable scaffold in medicinal chemistry due to its inherent functionality. The chlorine atom at the 6-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 3-position is ideal for amide bond

formation, a cornerstone of drug synthesis, enabling linkage to various amine-containing fragments. The methoxy group at the 2-position modulates the electronic properties and steric profile of the pyridine ring.

This class of substituted nicotinic acids serves as a key building block for a range of therapeutic agents. For instance, related pyridine and nicotinamide structures are central to the development of selective orexin 2 receptor antagonists (2-SORAs) for treating insomnia.^[4] Similarly, the 6-chloronicotinic acid core is a known building block for novel DNA-gyrase B inhibitors and BRAFV600E inhibitors, highlighting its importance in oncology and anti-infective research.^[5]

Illustrative Application Workflow

The following diagram illustrates a representative workflow where **6-Chloro-2-methoxynicotinic acid** is used as a starting material for the synthesis of a hypothetical drug candidate, demonstrating its utility in a typical drug discovery campaign.



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Caption: Role as a versatile scaffold in drug synthesis.

This workflow highlights two critical transformations:

- Amide Coupling: The carboxylic acid is activated (e.g., to an acid chloride or with coupling reagents like HATU) and reacted with a primary or secondary amine (R_1-NH_2) to form a stable amide bond.
- Cross-Coupling: The C-Cl bond is activated by a palladium catalyst to react with a boronic acid ($R_2-B(OH)_2$) or other organometallic reagent, forming a new carbon-carbon or carbon-heteroatom bond.

The sequence of these reactions can be interchanged depending on the specific nature of the R₁ and R₂ groups, providing synthetic flexibility, a crucial aspect of lead optimization in drug discovery.[\[6\]](#)

Conclusion

6-Chloro-2-methoxynicotinic acid stands out as a pivotal intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the differential reactivity of its functional groups provide chemists with a powerful tool for constructing complex molecules. The synthetic protocols are robust and scalable, ensuring its accessibility for research purposes. As the demand for novel therapeutics and functional materials continues to grow, the importance of versatile building blocks like **6-Chloro-2-methoxynicotinic acid** in enabling innovative molecular design is set to increase.

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